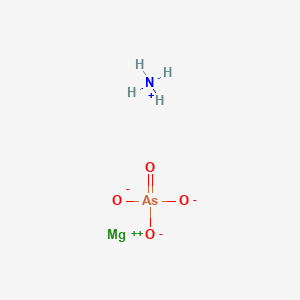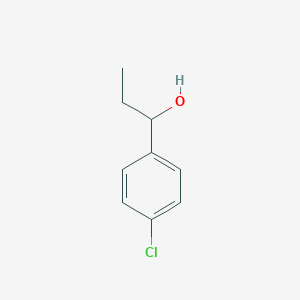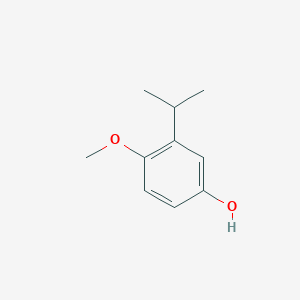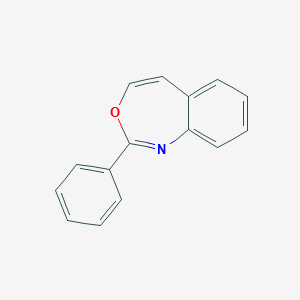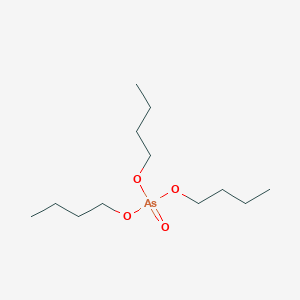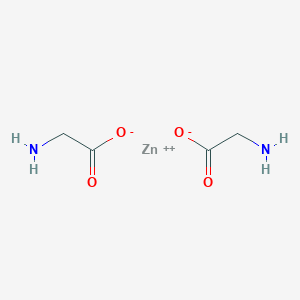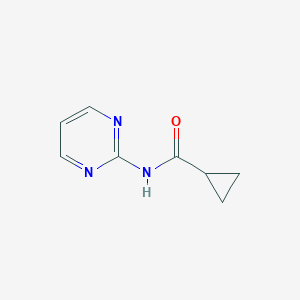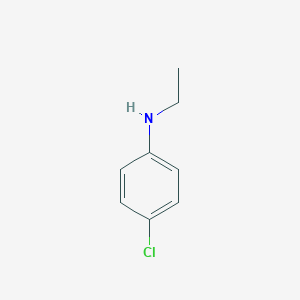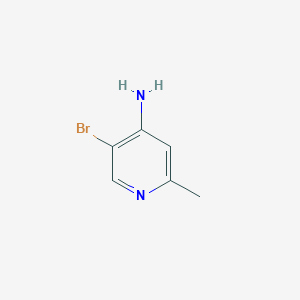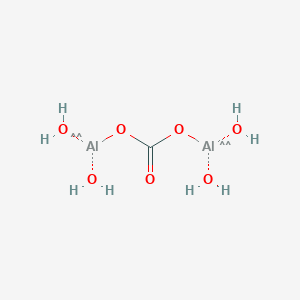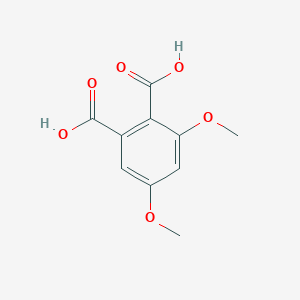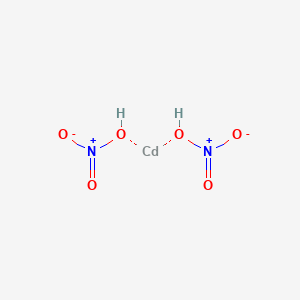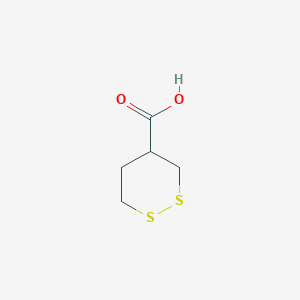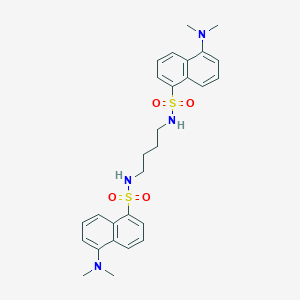
Didansyl-1,4-diaminobutane
説明
Didansyl-1,4-diaminobutane, also known as N,N’-Didansylputrescine, is a compound with the molecular formula C28H34N4O4S2 . It has a molecular weight of 554.7 g/mol .
Molecular Structure Analysis
The molecule contains a total of 75 bonds, including 41 non-H bonds, 26 multiple bonds, 11 rotatable bonds, 4 double bonds, 22 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 2 tertiary amines (aromatic), and 2 sulfonamides (thio-/dithio-) .Physical And Chemical Properties Analysis
Didansyl-1,4-diaminobutane has a molecular weight of 554.7 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 .科学的研究の応用
Clinical Chemistry Applications : Putrescine has been studied as a potential marker of malignancy and response to chemotherapy. Assays for putrescine in urine, serum, and cerebrospinal fluid have been developed, emphasizing the compound's relevance in clinical diagnostics (Seiler, 1977).
Microbial Biology : In Escherichia coli, putrescine (1,4-diaminobutane) plays a role in cellular uptake processes. Studies have revealed the mechanisms of uptake and the effects of temperature and metabolic processes on the accumulation of this compound (Tabor & Tabor, 1966).
Material Science : Didansyl-1,4-diaminobutane is used in the synthesis of renewable polyamides. The structure and molecular dynamics of polyamides synthesized from this compound have been extensively studied, highlighting its importance in developing sustainable materials (Jasinska-Walc et al., 2012).
Chemical Engineering : The compound is vital in the production of biobased succinonitrile, an important precursor for polyamides. Studies on synthesizing succinonitrile from glutamic acid and glutamine have demonstrated a new route for producing biobased 1,4-diaminobutane, highlighting its industrial significance (Lammens et al., 2011).
Enzymatic Biosensors : Didansyl-1,4-diaminobutane has been used in the development of rapid response enzymatic biosensors. These biosensors, based on diamine oxidase immobilized on iron oxide nanoparticles, are designed for the efficient detection of putrescine, showcasing its application in analytical chemistry (Shanmugam et al., 2011).
Electrocatalysis : Amide-functionalized graphene with 1,4-diaminobutane has been investigated as an efficient metal-free and porous electrocatalyst for oxygen reduction in alkaline fuel cells, highlighting its potential in energy-related applications (Ahmed & Kim, 2017).
Safety And Hazards
Didansyl-1,4-diaminobutane should be handled with care. It’s recommended to avoid contact with skin and eyes, and not to breathe in the dust . It should be stored away from heat, sparks, and flame . It’s also classified as harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is fatal if inhaled .
特性
IUPAC Name |
5-(dimethylamino)-N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4S2/c1-31(2)25-15-7-13-23-21(25)11-9-17-27(23)37(33,34)29-19-5-6-20-30-38(35,36)28-18-10-12-22-24(28)14-8-16-26(22)32(3)4/h7-18,29-30H,5-6,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHHCCHSWPGUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344684 | |
| Record name | Didansyl-1,4-diaminobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didansyl-1,4-diaminobutane | |
CAS RN |
13285-10-4 | |
| Record name | Didansyl-1,4-diaminobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didansyl-1,4-diamino-butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
